Acarviosine-glucose

Description

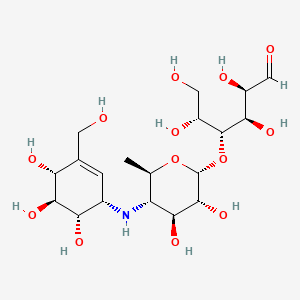

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFZJPRJFORIIJ-BGDITRTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68128-53-0 | |

| Record name | Acarviosine-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACARVIOSINE-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050YDH9X9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Biotransformation of Acarviosine Glucose

Enzymatic Synthesis Methodologies

The synthesis of Acarviosine-glucose and its derivatives is predominantly achieved through enzymatic methodologies, which offer high specificity and efficiency. These methods primarily involve transglycosylation reactions catalyzed by various glycoside hydrolases.

Transglycosylation Reactions Catalyzed by Glycoside Hydrolases

Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds. khanacademy.org Under specific conditions, these enzymes can also facilitate the transfer of a glycosyl moiety from a donor to an acceptor molecule, a process known as transglycosylation. jmb.or.kr This reaction is a cornerstone in the enzymatic synthesis of novel carbohydrate structures, including derivatives of Acarviosine-glucose.

Maltogenic amylase from Thermus sp. IM6501 (ThMA) is a thermostable enzyme capable of hydrolyzing acarbose (B1664774) into glucose and Acarviosine-glucose, which is a pseudotrisaccharide (PTS). asm.orgd-nb.info ThMA can further break down Acarviosine-glucose into acarviosine and glucose. d-nb.inforesearchgate.net This enzyme exhibits significant transglycosylation activity, using Acarviosine-glucose as a donor to transfer the acarviosine moiety to various acceptor molecules. asm.orgacs.orgnih.govubc.caresearchgate.net

In one study, ThMA was used to synthesize novel inhibitors by transferring the acarviosine part from Acarviosine-glucose to an acceptor called 3-α-D-glucopyranosylpropen (αGP). acs.orgnih.govubc.ca Structural analysis of the products revealed that the acarviosine was attached to either the C-7 or C-9 positions of αGP, which correspond to the C-4 and C-6 positions of glucose. researchgate.netacs.orgnih.gov Another study demonstrated the synthesis of acarviosine-simmondsin by using ThMA to transfer the acarviosine from Acarviosine-glucose to simmondsin (B162361), forming an α-(1,6)-glycosidic linkage. researchgate.netscience.gov

The transglycosylation reaction catalyzed by ThMA is regioselective, with the formation of different glycosidic linkages depending on the acceptor molecule and reaction conditions. asm.org While the α-(1,6) linkage is often the most stable and major product, α-(1,3) and α-(1,4) linkages have also been observed. jmb.or.krasm.org Kinetic analyses have shown that the C-4 transfer product may form more rapidly but is also more susceptible to hydrolysis, whereas the C-6 transfer product is more stable and tends to accumulate. asm.orgresearchgate.net

Thermotoga maritima glucosidase (TMG) is another key enzyme in the synthesis of Acarviosine-glucose derivatives. TMG is known to hydrolyze acarbose to acarviosine and glucose and also exhibits high hydrolytic activity towards Acarviosine-glucose itself. koreascience.krkoreascience.krnih.govresearchgate.net

In the presence of a suitable acceptor like glucose, TMG catalyzes the transglycosylation of the acarviosine moiety from Acarviosine-glucose. koreascience.krkoreascience.krresearchgate.net This reaction yields novel amylase inhibitors. koreascience.krkoreascience.krdbpia.co.kr Specifically, when glucose is used as the acceptor, TMG transfers acarviosine to form two primary products with α-(1,3) and α-(1,6) glycosidic linkages between the acarviosine and the glucose molecule. koreascience.krkoreascience.kr These products have been identified as acarviosyl-α-1,3-D-glucopyranoside and acarviosyl-α-1,6-D-glucopyranoside. koreascience.kr

Maltogenic amylase from Bacillus stearothermophilus (BSMA) effectively hydrolyzes the first glycosidic bond of acarbose, leading to the production of glucose and Acarviosine-glucose (a pseudotrisaccharide). researchgate.netnih.gov This enzyme also demonstrates transglycosylation activity by transferring the resulting Acarviosine-glucose to various carbohydrate acceptors. researchgate.netnih.gov

When glucose is present as an acceptor, BSMA primarily forms an α-(1,6) glycosidic linkage, resulting in the synthesis of isoacarbose. researchgate.netnih.gov However, the enzyme can also form other linkages depending on the acceptor. For instance, with D-fructopyranose and D-xylopyranose as acceptors, the Acarviosine-glucose is linked via α-(1,5) and α-(1,4) bonds, respectively. nih.gov The enzyme has been used to modify ascorbic acid by transferring a glucosyl unit from acarbose, creating 6-O-α-acarviosine-D-glucosyl- and 2-O-α-acarviosine-D-glucosyl ascorbic acids. capes.gov.br

Acarviosine-Glucose as a Glycosyl Donor in Transglycosylation

Acarviosine-glucose, produced from the enzymatic hydrolysis of acarbose, serves as a valuable glycosyl donor in subsequent transglycosylation reactions. acs.orgnih.govubc.cakoreascience.krkoreascience.krresearchgate.net This pseudotrisaccharide can be utilized by various glycoside hydrolases to synthesize novel and potentially bioactive compounds.

Enzymes like maltogenic amylase from Thermus species (ThMA) and Thermotoga maritima glucosidase (TMG) have been successfully employed to transfer the acarviosine moiety from Acarviosine-glucose to different acceptor molecules. researchgate.netacs.orgnih.govkoreascience.krkoreascience.kr This strategy allows for the creation of a diverse range of acarbose analogs with modified structures and potentially altered biological activities. For example, using 3-α-D-glucopyranosylpropen as an acceptor with ThMA resulted in the synthesis of α-acarviosinyl-(1→7)-3-α-D-glucopyranosylpropen and α-acarviosinyl-(1→9)-3-α-D-glucopyranosylpropen. acs.orgnih.gov

Regioselective Glycosidic Linkage Formation

The formation of specific glycosidic linkages (regioselectivity) is a critical aspect of the enzymatic synthesis of Acarviosine-glucose derivatives. The type of linkage formed, such as α-(1→3), α-(1→6), α-(1→7), or α-(1→9), is influenced by the enzyme used, the acceptor molecule, and the reaction conditions. jmb.or.krresearchgate.netacs.orgnih.govubc.cakoreascience.krkoreascience.kr

α-(1→6) Linkage : This is a commonly formed linkage in transglycosylation reactions involving Acarviosine-glucose. Maltogenic amylases from both Thermus species and Bacillus stearothermophilus have shown a preference for forming this bond with various acceptors. asm.orgresearchgate.netnih.gov For instance, ThMA-catalyzed transfer of acarviosine to 3-α-D-glucopyranosylpropen resulted in an α-(1→9) linkage, which corresponds to an α-(1→6) linkage with glucose. acs.orgnih.govubc.ca Similarly, Thermotoga maritima glucosidase also produces a product with an α-(1,6) linkage when glucose is the acceptor. koreascience.krkoreascience.kr

α-(1→3) Linkage : Thermotoga maritima glucosidase has been shown to synthesize a product with an α-(1,3) glycosidic linkage between acarviosine and glucose. koreascience.krkoreascience.kr ThMA has also been reported to form α-(1,3) linkages, although often to a lesser extent than α-(1,6) linkages. jmb.or.krasm.org

α-(1→7) and α-(1→9) Linkages : In a specific study using 3-α-D-glucopyranosylpropen as an acceptor, maltogenic amylase from Thermus sp. (ThMA) catalyzed the formation of α-acarviosinyl-(1→7)- and α-acarviosinyl-(1→9)-3-α-D-glucopyranosylpropen. researchgate.netacs.orgnih.govubc.ca These correspond to α-(1→4) and α-(1→6) linkages to a glucose moiety, respectively. acs.orgnih.govubc.ca

The ability to control the regioselectivity of these enzymatic reactions is crucial for synthesizing specific isomers with desired properties.

Data Tables

Table 1: Enzymatic Synthesis of Acarviosine-Glucose Derivatives

| Enzyme | Donor | Acceptor | Major Products & Linkages |

| Maltogenic Amylase from Thermus sp. (ThMA) | Acarviosine-glucose | 3-α-D-glucopyranosylpropen | α-acarviosinyl-(1→7)-3-α-D-glucopyranosylpropen (α-(1→4))α-acarviosinyl-(1→9)-3-α-D-glucopyranosylpropen (α-(1→6)) researchgate.netacs.orgnih.gov |

| Maltogenic Amylase from Thermus sp. (ThMA) | Acarviosine-glucose | Simmondsin | Acarviosine-simmondsin (α-(1,6)) researchgate.netscience.gov |

| Thermotoga maritima Glucosidase (TMG) | Acarviosine-glucose | Glucose | Acarviosyl-α-1,3-D-glucopyranoside (α-(1,3))Acarviosyl-α-1,6-D-glucopyranoside (α-(1,6)) koreascience.krkoreascience.kr |

| Bacillus stearothermophilus Maltogenic Amylase | Acarbose | Glucose | Isoacarbose (α-(1,6)) researchgate.netnih.gov |

| Bacillus stearothermophilus Maltogenic Amylase | Acarbose | D-fructopyranose | α-(1→5) linked product nih.gov |

| Bacillus stearothermophilus Maltogenic Amylase | Acarbose | D-xylopyranose | α-(1→4) linked product nih.gov |

| Bacillus stearothermophilus Maltogenic Amylase | Acarbose | Ascorbic acid | 6-O-α-acarviosine-D-glucosyl-ascorbic acid2-O-α-acarviosine-D-glucosyl ascorbic acid capes.gov.br |

Structural Elucidation of Enzymatic Products and Analogues

The determination of the precise chemical structures of enzymatic products and analogues derived from acarviosine-glucose is a critical step that relies on a combination of advanced analytical techniques. Spectroscopic and spectrometric methods are employed to ascertain molecular weight, connectivity, and stereochemistry, while chromatographic strategies are essential for isolating and purifying these compounds from complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of acarviosine-glucose derivatives. In particular, ¹³C NMR is instrumental in identifying the specific carbon atoms involved in new glycosidic linkages formed during enzymatic transglycosylation.

Detailed research findings from ¹³C NMR analyses have been pivotal in characterizing novel α-amylase inhibitors synthesized from acarviosine-glucose. In one study, acarviosine was enzymatically transferred to a glucose acceptor, yielding two primary products. koreascience.krjsbba.or.jp ¹³C NMR analysis was essential to differentiate these isomers. koreascience.kr For one product, a significant chemical shift was observed at the C-3 position of the acceptor glucose, indicating the formation of an α-(1→3) glycosidic linkage. koreascience.kr For the second product, the chemical shift occurred at the C-6 position, confirming an α-(1→6) linkage. koreascience.kr These analyses led to the identification of the products as acarviosyl-α-1,3-D-glucopyranoside and acarviosyl-α-1,6-D-glucopyranoside. koreascience.kr

Similarly, ¹³C NMR, in conjunction with Liquid Chromatography-Mass Spectrometry (LC/MS), was used to confirm the structure of acarviosine-simmondsin, a novel compound synthesized by the transglycosylation activity of Thermus maltogenic amylase using acarviosine-glucose as the donor. science.govjst.go.jp The analysis verified that the acarviosine moiety was attached to the glucose part of simmondsin through an α-(1,6)-glycosidic bond. science.govjst.go.jp Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to provide comprehensive structural assignments for more complex acarbose analogues. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Changes in Acarviosine-Glucose Transglycosylation Products This table illustrates key chemical shift changes observed in the acceptor glucose moiety after enzymatic transglycosylation with acarviosine, as identified in research studies.

| Product | Linkage Type | Key Carbon Atom | Chemical Shift Change (ppm) | Reference |

| Acarviosyl-α-1,3-D-glucopyranoside | α-(1→3) | C-3 | Shift from 74.6 to 69.3 | koreascience.kr |

| Acarviosyl-α-1,6-D-glucopyranoside | α-(1→6) | C-6 | Shift from 61.6 to 55.5 | koreascience.kr |

Mass Spectrometry Techniques (e.g., LC/MS, MALDI-TOF Mass Spectrometry)

Mass spectrometry (MS) is indispensable for determining the molecular weights of enzymatic products and providing evidence for proposed structures. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used.

In the analysis of transglycosylation products from acarviosine-glucose and a glucose acceptor, MALDI-TOF MS was used on the purified compounds. koreascience.kr Both isomeric products showed an identical molecular ion peak at an m/z (mass-to-charge ratio) of 506.1 [M+Na]⁺. koreascience.kr This corresponded to the calculated molecular mass of the sodium adduct of acarviosine-glucose (483.4 Da), confirming that the products were indeed isomers resulting from the transfer reaction. koreascience.kr

LC/MS is another powerful tool, particularly for analyzing complex mixtures and confirming the identity of purified compounds. The structure of acarviosine-simmondsin was successfully confirmed using LC/MS analysis. science.govjst.go.jp For more detailed structural analysis, tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is employed. The fragmentation patterns observed in ESI-MS/MS spectra are characteristic of aminooligosaccharides and can be used to deduce the sequence and branching patterns of compounds like acarviostatins, which are oligomers containing the acarviosine core structure. nih.gov

Table 2: Mass Spectrometry Data for Acarviosine-Glucose and Related Analogues This table summarizes key mass spectrometry findings for various compounds derived from or related to acarviosine-glucose.

| Compound / Product | Analytical Technique | Key Finding (m/z) | Inferred Information | Reference |

| Acarviosyl-glucoside Isomers | MALDI-TOF MS | 506.1 [M+Na]⁺ | Confirmed identical molecular weight (483.4 Da) of isomers. | koreascience.kr |

| Acarviosine-simmondsin | LC/MS | Data confirmed structure | Verified the successful synthesis of the target compound. | jsbba.or.jpscience.govjst.go.jp |

| Acarstatin A (O-α-d-maltosyl-(1 → 4)-acarbose) | LC-HRMS | 970.3619 [M+H]⁺ | Molecular weight determination of a new acarbose derivative. | nih.gov |

| Acarstatin B (O-α-d-maltotriosyl-(1 → 4)-acarbose) | LC-HRMS | 1132.4150 [M+H]⁺ | Molecular weight determination of a new acarbose derivative. | nih.gov |

Chromatographic Separation and Purification Strategies (e.g., High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC), Thin-Layer Chromatography (TLC), Gel Filtration Chromatography)

The isolation and purification of specific acarviosine-glucose derivatives from enzymatic reaction mixtures are achieved through a multi-step chromatographic process. The choice of techniques depends on the properties of the target compounds and the complexity of the mixture.

Thin-Layer Chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the progress of a reaction and to analyze the final product mixture. koreascience.kr For purification on a larger scale, preparative TLC can be employed to separate different products. koreascience.kr

Following initial separation, Gel Filtration Chromatography is often used as a subsequent purification step. This technique separates molecules based on their size. For instance, products from a transglycosylation reaction involving acarviosine-glucose were first separated by preparative TLC and then further purified using a Bio-Gel P-2 gel filtration column to remove contaminants. koreascience.kr Other studies have utilized different gel filtration media, such as Sephadex LH-20, as part of a purification workflow that also includes ion-exchange chromatography. nih.gov

High-Performance Ion Chromatography (HPIC), often used interchangeably with High-Performance Anion-Exchange Chromatography (HPAEC), is another key analytical method for the structural determination of these carbohydrate-based inhibitors. koreascience.kr

Mechanistic Studies of Enzymatic Interactions and Inhibition by Acarviosine Glucose

Glycosidase Inhibition Profiles

The inhibitory activity of acarviosine-glucose has been extensively studied against various glycosidases, revealing distinct profiles of interaction and inhibition that differ from its parent compounds.

Alpha-Glucosidase Inhibition

Acarviosine-glucose demonstrates a potent and specific inhibitory effect on α-glucosidases, a class of enzymes crucial for the final steps of carbohydrate digestion.

Research has consistently shown that acarviosine-glucose is a significantly more potent inhibitor of certain α-glucosidases compared to acarbose (B1664774) and isoacarbose. For instance, against baker's yeast α-glucosidase, acarviosine-glucose was found to be approximately 430 times more potent than acarbose. nih.gov The inhibitory kinetics reveal that for one group of α-glucosidases, the K(i) values for acarviosine-glucose (ranging from 0.35 to 3.0 μM) were 21 to 440 times smaller than those for isoacarbose, highlighting its strong inhibitory action. nih.govcapes.gov.br However, for a second group of α-glucosidases, the K(i) values were similar for both acarviosine-glucose and isoacarbose, ranging from 1.6 to 8.0 μM. nih.govcapes.gov.br This suggests that the structural difference, specifically the absence of the terminal glucose unit found in isoacarbose, plays a crucial role in the enhanced potency of acarviosine-glucose against specific α-glucosidase families. nih.govcapes.gov.br

Studies have consistently characterized the inhibition of α-glucosidase by acarviosine-glucose as competitive. nih.govnih.govresearchgate.net This mode of inhibition indicates that acarviosine-glucose binds to the active site of the enzyme, directly competing with the natural substrate. The structural similarity of acarviosine-glucose to the natural substrates of α-glucosidase allows it to occupy the active site, thereby preventing the binding and hydrolysis of dietary carbohydrates. nih.gov The competitive nature of this inhibition is a key aspect of its mechanism, and it has been observed across α-glucosidases from various sources, including microorganisms, plants, and insects. nih.govcapes.gov.br

Acarviosine-glucose exhibits a notable selectivity for α-glucosidase over α-amylase. researchgate.netacs.org While it inhibits both enzymes, its potency against α-glucosidase is substantially higher. This selectivity is a significant finding, as differential inhibition of these two key digestive enzymes can have important implications. For instance, a derivative of acarviosine-glucose demonstrated a 10-fold enhanced selectivity toward α-glucosidase over human pancreatic α-amylase when compared to acarbose. researchgate.net This enhanced selectivity suggests that modifications to the acarviosine-glucose structure can further refine its inhibitory profile, making it a more targeted inhibitor of α-glucosidase.

Alpha-Amylase Inhibition

In contrast to its interaction with α-glucosidase, the inhibition of α-amylase by acarviosine-glucose follows a more complex mechanism.

The inhibition of α-amylase by acarviosine-glucose is characterized as a mixed-type inhibition. nih.govresearchgate.netacs.orgkoreascience.kr This indicates that acarviosine-glucose can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). banglajol.info This mixed noncompetitive inhibition pattern has been observed for α-amylase from different sources. nih.gov For example, a derivative of acarviosine-glucose displayed a mixed-type inhibition mode against human pancreatic α-amylase. researchgate.netacs.org This complex interaction suggests that acarviosine-glucose may bind to sites on the α-amylase enzyme other than just the active site, leading to a more nuanced inhibitory effect compared to the purely competitive inhibition seen with α-glucosidase.

Elucidation of Specific Enzyme-Inhibitor Interactions

The study of Acarviosine-glucose in complex with various enzymes has been instrumental in delineating specific interactions within the enzyme active site. By removing one D-glucose unit from the reducing end of acarbose, Acarviosine-glucose is formed. nih.gov This structural modification significantly alters its inhibitory profile. For instance, Acarviosine-glucose inhibits yeast α-glucosidase 430 times more effectively than acarbose. nih.gov This enhanced inhibition is attributed to the specific interactions between the acarviosine moiety and the enzyme's active site. The nitrogen atom within the acarviosine structure is crucial, as it binds more tightly to α-amylase than the natural substrate, contributing to its potency as an inhibitor. wikipedia.org

Cyclomaltodextrin Glucanosyltransferase (CGTase) Inhibition

Acarviosine-glucose has demonstrated significant inhibitory activity against Cyclomaltodextrin Glucanosyltransferase (CGTase). nih.govscilit.com Comparative studies have shown that Acarviosine-glucose is a more potent inhibitor of CGTase than acarbose, exhibiting an inhibitory effect that is six times greater. nih.govresearchgate.net The mode of inhibition for CGTase by Acarviosine-glucose has been identified as mixed noncompetitive. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic efficiency of the enzyme.

Enzyme-Acarviosine-Glucose Complex Analysis

The analysis of enzyme-Acarviosine-glucose complexes provides valuable insights into the binding and catalytic mechanisms of carbohydrate-processing enzymes.

Examination of Binding Modes within Enzyme Active Sites (e.g., +3 Subsite)

Structural studies of enzyme-inhibitor complexes have revealed the specific binding modes of Acarviosine-glucose within the active site cleft. In studies with human pancreatic α-amylase, the terminal glucose unit of a related inhibitor, isoacarbose, was found to bind in the +3 subsite. researchgate.netnih.govacs.org This finding provided the first clear evidence of the interactions occurring in this part of the active site. researchgate.netnih.govacs.org These observations suggest that the +3 binding subsite is flexible enough to accommodate different sugar linkages, which may be important for the efficient cleavage of branched polysaccharides. researchgate.netnih.govacs.org The binding of Acarviosine-glucose and its analogs helps to map the subsite structure of enzymes like α-glucosidase. researchgate.net

Resistance to Enzymatic Rearrangement Compared to Acarbose

A key characteristic of Acarviosine-glucose is its resistance to the enzymatic rearrangement that is observed with acarbose. researchgate.netnih.govacs.org Human pancreatic α-amylase can catalyze a rearrangement of acarbose. wikipedia.org However, Acarviosine-glucose, which lacks one glucose unit compared to acarbose, is resistant to this enzymatic transformation. researchgate.netnih.govacs.org This resistance is a critical feature that simplifies the interpretation of kinetic and structural data, as the inhibitory species remains constant throughout the experiment.

Acarviosine-Glucose as an Acarbose Transition-State Analog

Acarbose and its derivatives, including Acarviosine-glucose, are considered transition-state analogs for glycoside hydrolases. researchgate.netmdpi.com The acarviosine moiety, a core component of these inhibitors, mimics the transition state of the enzymatic cleavage of glycosidic bonds. researchgate.netmdpi.com This mimicry allows these compounds to bind with high affinity to the active sites of enzymes like α-amylase and α-glucosidase, effectively blocking their catalytic activity. researchgate.net The placement of the transition state-like acarviosine group is a prominent feature that contributes to the formation of tightly bound enzyme-inhibitor complexes. nih.govacs.org The study of these analogs is crucial for elucidating the structure and function of sugar-digesting enzymes. wikipedia.org

Derivatives and Analogues of Acarviosine Glucose: Advanced Synthesis and Enzymatic Modulation

Enzymatic Synthesis of Novel Acarviosine-Glucose Conjugates

Enzymatic methods offer precise control and specificity in synthesizing complex carbohydrate structures, making them ideal for generating novel acarviosine-glucose conjugates. Enzymes like maltogenic amylases and glycosynthases play key roles in these synthetic pathways, enabling the formation of new glycosidic linkages.

Creation of α-Acarviosinyl-Glucopyranosylpropen Derivatives

The enzymatic synthesis of α-acarviosinyl-glucopyranosylpropen derivatives has been achieved through the transglycosylation activity of enzymes such as maltogenic amylase from Thermus sp. (ThMA). In these reactions, acarviosine-glucose acts as the glycosyl donor, and 3-α-d-glucopyranosylpropen (αGP) serves as the acceptor molecule acs.orgnih.gov. The acarviosine moiety is transferred to specific positions on the αGP acceptor, typically at the C-7 or C-9 positions, which correspond to the C-4 and C-6 positions of glucose, respectively acs.orgnih.gov. These resulting conjugates, such as α-acarviosinyl-(1→9)-3-α-d-glucopyranosylpropen, have demonstrated selective inhibitory activity against α-glucosidases acs.orgnih.gov.

Transglycosylation to Produce Acarviosine-Simmondsin Conjugates

A significant advancement in the synthesis of acarviosine-glucose derivatives involves the transglycosylation reaction to produce acarviosine-simmondsin conjugates. This process utilizes the transglycosylation activity of enzymes like Thermus maltogenic amylase to link acarviosine-glucose with simmondsin (B162361), a compound known for its antiobesity properties jst.go.jpresearchgate.netnih.govtandfonline.com. The reaction typically involves acarviosine-glucose as the donor and simmondsin as the acceptor. Structural analyses, including LC/MS and 13C NMR, have confirmed that the major transglycosylation product is acarviosine-simmondsin (Acv-simmondsin), where acarviosine is attached to the glucose moiety of simmondsin via an α-(1,6)-glycosidic linkage jst.go.jpresearchgate.netnih.govtandfonline.com. This novel compound exhibits both antiobesity and hypoglycemic activities, acting as a potent competitive inhibitor of α-glucosidase and a mixed-type inhibitor of α-amylase nih.govtandfonline.com.

Glucosylation of Acarviosin (B126021) to Yield Glycosylated Pseudo-Oligosaccharides (e.g., Trisaccharides, Tetrasaccharides)

Enzymatic glucosylation of acarviosin or its derivatives can lead to the formation of glycosylated pseudo-oligosaccharides, including trisaccharides and tetrasaccharides. For instance, glycosynthases, engineered mutant glycosidases, have been employed to glucosylate methyl β-acarviosin. This process yielded glucosylated products, such as trisaccharide and tetrasaccharide derivatives, with reported yields of 42% and 6%, respectively mdpi.comresearchgate.net. Furthermore, transglycosylation reactions using enzymes like Thermotoga maritima glucosidase (TMG) can transfer acarviosine from acarviosine-glucose to glucose acceptors, forming compounds like acarviosyl-α-1,3-D-glucopyranoside and acarviosyl-α-1,6-D-glucopyranoside koreascience.kr. These extended structures can mimic natural oligosaccharides and exhibit modified inhibitory properties against carbohydrate-degrading enzymes koreascience.krmdpi.comresearchgate.net.

Impact of Structural Modifications on Enzyme Specificity and Inhibitory Potency

Structural modifications to the acarviosine-glucose scaffold significantly influence its interaction with carbohydrate-degrading enzymes, affecting both specificity and inhibitory potency. For example, removing a glucose unit from acarbose (B1664774) to form acarviosine-glucose resulted in a compound that inhibits yeast α-glucosidase approximately 430 times more effectively than acarbose mdpi.com. Conversely, modifications at the reducing end of the maltose (B56501) unit in acarbose analogues have led to varied inhibition properties against pancreatic α-amylase mdpi.com.

The nature of glycosidic linkages and the presence of specific substituents play critical roles. For instance, the α-(1→6) glycosidic linkage in acarviosine-simmondsin contributes to its potent inhibitory activity against α-glucosidase nih.govtandfonline.com. Studies on other carbohydrate-based inhibitors have shown that structural variations, such as the addition of different sugar units or modifications to the aglycone part, can alter enzyme binding affinity and specificity researchgate.netacs.org. The incorporation of electron-withdrawing groups, such as chlorine or nitro groups, in other inhibitor classes has also been shown to enhance α-amylase and α-glucosidase inhibitory potency acs.orgfrontiersin.orgfrontiersin.org.

Structure-Activity Relationship (SAR) Studies of Acarviosine-Glucose Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of acarviosine-glucose analogues correlate with their enzyme inhibitory activities. Research indicates that variations in substitution patterns on aromatic rings of related compounds can significantly impact their inhibitory potential against α-amylase and α-glucosidase acs.orgfrontiersin.orgresearchgate.netresearchgate.net. For example, in studies involving triazole-bearing bis-hydrazone derivatives, electron-withdrawing groups like chlorine and nitro substituents were found to enhance inhibitory activity, likely due to their ability to form hydrogen bonds with enzyme active sites acs.orgresearchgate.net.

Specific modifications to the acarviosine-glucose structure have been investigated for their impact on enzyme inhibition. For example, the α-acarviosinyl-(1→9)-3-α-d-glucopyranosylpropen derivative demonstrated a 3.0-fold improved inhibition potency against rat intestine α-glucosidase compared to acarbose, while showing reduced potency against human pancreatic α-amylase, indicating enhanced selectivity acs.orgnih.gov. This suggests that extending the carbohydrate chain or altering the linkage type can fine-tune the inhibitory profile. Furthermore, the presence of specific functional groups, such as the protonated amino group in acarviosine, contributes to strong electrostatic interactions within the enzyme's active site, enhancing inhibitory efficacy mdpi.com. SAR studies also highlight that compounds resistant to enzymatic rearrangement, such as acarviosine-glucose itself, can still exhibit significant inhibition by binding to enzyme subsites acs.orgresearchgate.netnih.gov.

Data Tables

Table 1: Enzymatic Synthesis of Acarviosine-Glucose Derivatives

| Derivative Name | Enzyme Used | Acceptor Molecule | Key Linkage Type | Reported Yield | Reference(s) |

| α-Acarviosinyl-(1→9)-3-α-d-glucopyranosylpropen | Maltogenic amylase from Thermus sp. (ThMA) | 3-α-d-glucopyranosylpropen (αGP) | α-(1→9) | Not specified | acs.orgnih.gov |

| Acarviosine-simmondsin (Acv-simmondsin) | Thermus maltogenic amylase | Simmondsin | α-(1→6) | Not specified | jst.go.jpresearchgate.netnih.govtandfonline.com |

| Glucosylated methyl β-acarviosin (Trisaccharide) | Glycosynthase (e.g., Abg E358S) | Methyl β-acarviosin | β-(1→4) | 42% | mdpi.comresearchgate.net |

| Glucosylated methyl β-acarviosin (Tetrasaccharide) | Glycosynthase (e.g., Abg E358S) | Methyl β-acarviosin | β-(1→4) | 6% | mdpi.comresearchgate.net |

| Acarviosyl-α-1,3-D-glucopyranoside | Thermotoga maritima glucosidase (TMG) | Glucose | α-(1→3) | Major product | koreascience.kr |

| Acarviosyl-α-1,6-D-glucopyranoside | Thermotoga maritima glucosidase (TMG) | Glucose | α-(1→6) | Major product | koreascience.kr |

Comparative Glycobiology of Acarviosine Containing Oligosaccharides

Diversity and Classification of Acarviosine-Derived Aminooligosaccharides

Acarviosine-derived aminooligosaccharides, also known as acarviostatins, represent a diverse family of natural products. Their classification is primarily based on their molecular architecture, specifically the number of pseudo-trisaccharide cores and the quantity of D-glucose units attached to the non-reducing and reducing ends of the molecule. rsc.org

The fundamental building block of these compounds is a pseudo-trisaccharide core, which is formed by an acarviosine moiety linked to a D-glucopyranose unit via an α-(1→4) glycosidic bond. rsc.org The diversity of this family of compounds arises from the variation in the number of these repeating pseudo-trisaccharide units and the number of additional glucose residues.

A systematic nomenclature is used to classify these compounds, denoted as "acarviostatin" followed by a Roman numeral and two digits (e.g., acarviostatin I03). rsc.org

The Roman numeral indicates the number of pseudo-trisaccharide cores.

The first digit after the Roman numeral specifies the number of glucose residues at the non-reducing end.

The second digit denotes the number of glucose residues at the reducing end. rsc.org

For instance, acarbose (B1664774), a well-known α-glucosidase inhibitor, is classified as acarviostatin I01. rsc.org Researchers have isolated a variety of these compounds from different microbial sources. For example, four distinct acarviostatins—I03, II03, III03, and IV03—were identified from the culture filtrate of Streptomyces coelicoflavus ZG0656. nih.gov Acarviostatins III03 and IV03 were identified as novel compounds, containing three and four acarviosine-glucose moieties, respectively. nih.gov Furthermore, acylated derivatives of these aminooligosaccharides have been discovered, adding another layer of structural diversity to this class of molecules. nih.gov

Table 1: Classification of Acarviostatins

| Acarviostatin | Number of Pseudo-trisaccharide Cores | Glucose Residues (Non-reducing end) | Glucose Residues (Reducing end) |

|---|---|---|---|

| Acarviostatin I01 (Acarbose) | I | 0 | 1 |

| Acarviostatin I03 | I | 0 | 3 |

| Acarviostatin II03 | II | 0 | 3 |

| Acarviostatin III03 | III | 0 | 3 |

| Acarviostatin IV03 | IV | 0 | 3 |

Influence of Pseudo-Trisaccharide Core and Glucose Unit Number on Enzyme Inhibition Efficacy

The structural variations among acarviosine-containing oligosaccharides, specifically the number of pseudo-trisaccharide cores and glucose units, significantly influence their enzyme inhibitory potency and specificity. The acarviosine unit itself is considered essential for the biological activity of these compounds. nih.gov

Studies comparing the inhibitory effects of different acarviostatins on human pancreatic α-amylase (HPA) have revealed a clear structure-activity relationship. It has been demonstrated that the inhibitory efficacy is enhanced with an increase in the number of sugar residues, with a final modified product containing seven sugar rings being optimal for occupying the full active site of HPA and exhibiting the most potent inhibition. nih.govresearchgate.net For example, acarviostatin III03 is reported to be 260 times more potent than acarbose as an α-amylase inhibitor, making it one of the most effective inhibitors known to date. researchgate.net

The arrangement of glucose units also plays a critical role in determining the inhibitory profile. A comparative study showed that acarviosine-glucose is a significantly more potent inhibitor of baker's yeast α-glucosidase than acarbose, with an inhibitory effect 430 times greater. nih.gov Conversely, isoacarbose, an isomer of acarbose, was found to be a more effective inhibitor of α-amylase, being 15.2 times more potent than acarbose. nih.gov These findings underscore the importance of both the number and the specific arrangement of glucose units in dictating the inhibitory efficacy and selectivity of these compounds towards different glycoside hydrolases.

Table 2: Comparative Inhibitory Activity of Acarviosine Derivatives

| Compound | Target Enzyme | Relative Inhibitory Potency (Compared to Acarbose) |

|---|---|---|

| Acarviosine-glucose | Baker's yeast α-glucosidase | 430 times more potent |

| Isoacarbose | α-amylase | 15.2 times more potent |

| Acarviostatin III03 | α-amylase | 260 times more potent |

Differential Enzymatic Hydrolysis Patterns of Acarbose versus Acarviosine-Glucose

The enzymatic breakdown of acarviosine-containing oligosaccharides is a key factor influencing their biological activity and fate in the gastrointestinal tract. Acarbose and its derivatives exhibit distinct patterns of enzymatic hydrolysis.

Bacillus stearothermophilus maltogenic amylase is capable of hydrolyzing the first glycosidic linkage of acarbose, yielding acarviosine-glucose and a glucose molecule. nih.gov This enzymatic action effectively shortens the oligosaccharide chain.

Furthermore, the gut microbiota plays a significant role in the metabolism of these compounds. For instance, Klebsiella grimontii, a bacterium found in the human gut, produces an acarbose-preferred glucosidase (Apg). nih.govnih.gov This enzyme can degrade acarbose in a stepwise manner, first into acarviosine-glucose and subsequently into acarviosine, which results in a loss of its inhibitory function. nih.gov

Interestingly, the structural complexity of these oligosaccharides influences their susceptibility to enzymatic processing. Structural analyses of human pancreatic α-amylase in complex with various acarviostatins have revealed different reaction pathways. While acarvostatin I03 (structurally similar to acarbose) undergoes a series of hydrolysis and condensation reactions within the enzyme's active site, the larger acarviostatins II03, III03, and IV03 are thought to undergo only hydrolysis. nih.govresearchgate.net This suggests that the length of the oligosaccharide chain and the number of pseudo-trisaccharide cores dictate the mode of interaction with the enzyme and the subsequent enzymatic modifications.

Table 3: Enzymatic Hydrolysis of Acarbose and Acarviostatins

| Compound | Enzyme/Source | Hydrolysis Products | Reaction Type in HPA Active Site |

|---|---|---|---|

| Acarbose | Bacillus stearothermophilus maltogenic amylase | Acarviosine-glucose, Glucose | Hydrolysis and Condensation |

| Acarbose | Klebsiella grimontii Apg | Acarviosine-glucose, Acarviosine | - |

| Acarviostatin I03 | Human Pancreatic α-Amylase (HPA) | - | Hydrolysis and Condensation |

| Acarviostatin II03 | Human Pancreatic α-Amylase (HPA) | - | Hydrolysis only |

| Acarviostatin III03 | Human Pancreatic α-Amylase (HPA) | - | Hydrolysis only |

| Acarviostatin IV03 | Human Pancreatic α-Amylase (HPA) | - | Hydrolysis only |

Advanced Methodological Approaches in Acarviosine Glucose Research

In Silico Computational Studies and Molecular Modeling

In silico computational studies and molecular modeling play a crucial role in elucidating the molecular interactions between acarviosine-glucose and its target enzymes, as well as in the design of novel, more potent analogues. These methods allow researchers to predict binding modes, analyze structure-activity relationships (SAR), and understand the stability of enzyme-inhibitor complexes without the need for extensive experimental synthesis and testing in the initial stages.

Techniques such as molecular docking are widely employed to predict the preferred orientation and binding affinity of acarviosine-glucose and its derivatives within the active sites of enzymes like α-amylase and α-glucosidase researchgate.netresearchgate.netsemanticscholar.orgdergipark.org.trherbmedpharmacol.comnih.govacs.org. These studies often involve preparing the three-dimensional structures of the compounds and target proteins, identifying potential binding pockets, and then simulating the interaction to calculate binding energies and identify key amino acid residues involved in binding dergipark.org.trherbmedpharmacol.comnih.gov. For instance, studies on related compounds have identified critical interactions with amino acids such as Asp197, Glu233, and Asp300 in α-amylase, which are known to be involved in substrate binding and catalysis dergipark.org.tr.

Molecular dynamics (MD) simulations are also utilized to assess the stability and dynamic behavior of these ligand-receptor complexes over time, typically in the range of nanoseconds researchgate.netherbmedpharmacol.com. These simulations provide insights into the conformational changes and flexibility of the complex, which can be critical for understanding the persistence and efficacy of the inhibition. Computational quantum chemical studies and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are also part of the broader computational toolkit used to evaluate potential drug candidates derived from or related to acarviosine-glucose acs.org. While direct in silico studies specifically detailing acarviosine-glucose are less common in the retrieved literature compared to its parent compound acarbose (B1664774) or other derivatives, the methodologies are directly applicable and are used for related structures in the pursuit of understanding enzyme inhibition researchgate.netresearchgate.netsemanticscholar.orgdergipark.org.trherbmedpharmacol.comnih.govacs.orgacs.orgnih.gov.

Quantitative Kinetic Analysis of Enzyme Inhibition

Quantitative kinetic analysis is fundamental to characterizing the precise manner in which acarviosine-glucose inhibits enzymes. This involves determining key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), and employing graphical methods like Lineweaver-Burk plots to elucidate the type of inhibition.

Acarviosine-glucose has been identified as a potent competitive inhibitor of various α-glucosidases capes.gov.brnih.govnih.gov. Competitive inhibition occurs when an inhibitor binds to the enzyme's active site, thereby preventing the substrate from binding. Kinetic studies have revealed that acarviosine-glucose exhibits significantly strong inhibition against certain α-glucosidases. For example, it has been shown to be a potent inhibitor for baker's yeast α-glucosidase, demonstrating inhibitory activity up to 430 times greater than that of acarbose nih.gov. The Ki values for acarviosine-glucose against different microbial, plant, and insect α-glucosidases have been reported to range from 0.35 to 3.0 μM capes.gov.brnih.gov. These values are considerably smaller than those of related compounds like isoacarbose, allowing for the classification of α-glucosidases into distinct families based on their differential inhibition patterns capes.gov.brnih.gov.

Lineweaver-Burk plots, which are double reciprocal plots of enzyme kinetics (1/velocity vs. 1/[substrate]), are instrumental in visualizing and confirming the type of inhibition khanacademy.orgnih.govresearchgate.netnih.gov. For competitive inhibitors like acarviosine-glucose, these plots typically show an increase in the slope with increasing inhibitor concentration, while the y-intercept (1/Vmax) remains constant, indicating that the maximum velocity is unaffected, but the apparent Michaelis constant (Km) increases khanacademy.org.

The quantitative kinetic data also highlight acarviosine-glucose's resistance to enzymatic rearrangement by human pancreatic α-amylase, a process that affects acarbose researchgate.netacs.org. This characteristic is important for understanding its stability and mechanism of action in complex biological systems.

Table 1: Kinetic Inhibition Parameters of Acarviosine-Glucose Against α-Glucosidases

| Enzyme Source | Enzyme Type | Inhibition Type | Ki Value (μM) | Comparative Potency (vs. Acarbose) | Citation |

| Microbial, Plant, Insect | α-Glucosidase | Competitive | 0.35 – 3.0 | Varies depending on specific enzyme | capes.gov.brnih.gov |

| Baker's Yeast | α-Glucosidase | Competitive | Not specified | Up to 430 times more potent | nih.gov |

| Unknown | α-Glucosidase | Competitive | 0.69 | Not specified | researchgate.net (for related compound) |

Note: Ki values represent the inhibition constant, a measure of inhibitor affinity. Comparative potency is qualitative based on reported findings.

Q & A

Q. What is acarviosine-glucose, and how is it produced during acarbose metabolism?

Acarviosine-glucose is a primary degradation product of the antidiabetic drug acarbose, generated via enzymatic hydrolysis by intestinal microbial Apg (acarbose-preferred glucosidase). Apg cleaves acarbose at α-(1,4) glycosidic linkages, yielding acarviosine-glucose and acarviosine in a 1:2 ratio . This conversion reduces acarbose’s efficacy by transforming it from a potent α-amylase inhibitor into a substrate for microbial metabolism. Researchers should validate production pathways using recombinant Apg expression in E. coli and HPLC-based metabolite profiling .

Q. What analytical methods are recommended for detecting and quantifying acarviosine-glucose in microbial degradation studies?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) for separation and quantification of acarviosine-glucose and its derivatives .

- MALDI-TOF Mass Spectrometry to confirm molecular structures and degradation patterns .

- Enzyme Activity Assays using purified Apg to monitor hydrolysis kinetics (e.g., spectrophotometric measurement of α-amylase inhibition) . Ensure protocols include validation steps, such as spiking experiments and negative controls (e.g., Apg-knockout microbial models) to confirm specificity .

Q. How does acarviosine-glucose differ from acarbose in inhibiting α-amylase activity?

Acarviosine-glucose exhibits ~20% reduced inhibition of α-amylase compared to acarbose due to structural differences. Molecular docking reveals that acarviosine-glucose forms fewer hydrogen bonds with catalytic residues (e.g., D197, G238) in the enzyme’s binding pocket, resulting in a higher ΔG (−9.08 kcal/mol vs. acarbose’s −10.25 kcal/mol) . Researchers should compare inhibition kinetics (e.g., IC₅₀ values) using porcine pancreatic α-amylase and validate results with isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Advanced Research Questions

Q. What molecular interactions underlie the reduced inhibitory efficacy of acarviosine-glucose against α-amylase?

The truncated structure of acarviosine-glucose limits its interaction with key catalytic residues. Unlike acarbose, which spans the entire α-amylase binding pocket, acarviosine-glucose lacks the valienamine moiety, reducing hydrogen bonding with D300 and E240 . Advanced studies should employ:

Q. How can researchers design experiments to assess the kinetics of Apg-mediated acarbose degradation into acarviosine-glucose?

A robust experimental framework includes:

- Time-Course Assays : Incubate acarbose with purified Apg or Apg-expressing microbial cultures, sampling at intervals for HPLC analysis .

- Kinetic Parameter Calculation : Use Michaelis-Menten models to derive Kₘ and Vₘₐₓ for Apg activity.

- pH/Temperature Optimization : Test enzymatic efficiency under varying conditions (e.g., intestinal pH 6–7.5) .

- Inhibition Studies : Co-incubate acarbose with α-amylase to quantify residual inhibitory potency post-degradation .

Q. How should contradictory data on acarviosine-glucose’s stability under varying pH conditions be reconciled?

Contradictions may arise from differences in experimental models (e.g., in vitro vs. gut microbiome simulations). To address this:

- Meta-Analysis : Pool data from multiple studies, stratifying by pH, temperature, and microbial composition .

- In Silico Modeling : Predict stability using tools like ChemAxon’s MarvinSuite to simulate hydrolysis rates .

- Replication Studies : Standardize protocols (e.g., buffer systems, incubation times) across labs to minimize variability .

Methodological Considerations

- Data Validation : Cross-reference findings with structural analogs (e.g., isoacarbose) to confirm specificity of observed effects .

- Ethical Compliance : For human microbiome studies, ensure informed consent and ethical approval for fecal sample collection .

- Statistical Rigor : Use ANOVA to compare inhibition efficacy across multiple experimental groups, accounting for batch effects .

For further guidance on experimental design and data interpretation, consult frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.